Butanoic acid, 4-((1,7-dihydro-5-(4-methylphenyl)-7-phenyl(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)amino)-4-oxo-
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Overview
Description
Butanoic acid, 4-((1,7-dihydro-5-(4-methylphenyl)-7-phenyl(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)amino)-4-oxo- is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triazolopyrimidine derivatives, including butanoic acid, 4-((1,7-dihydro-5-(4-methylphenyl)-7-phenyl(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)amino)-4-oxo-, can be achieved through several methods:
Annulation of Pyrimidine Moiety to Triazole Ring: This method involves the oxidation of aminopyrimidine Schiff bases.
Annulation of Triazole Fragment to Pyrimidine Ring: The condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides results in the target triazolopyrimidine.
Industrial Production Methods
Industrial production methods for such complex compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly involving the triazole and pyrimidine rings.
Reduction: Reduction reactions can also occur, especially at the carbonyl group.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or pyrimidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Iron (III) chloride is commonly used for mild oxidation reactions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the triazolopyrimidine, while substitution reactions can produce a variety of substituted triazolopyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
Biology
Biologically, triazolopyrimidine derivatives have shown potential as antifungal, antibacterial, and antitubercular agents . They are also being explored for their herbicidal activity and as calcium channel modulators .
Medicine
In medicine, these compounds are investigated for their potential use in treating diseases such as Alzheimer’s, insomnia, and cancer . Complexes of triazolopyrimidines with platinum and ruthenium have shown high activity against parasites and cancer cells .
Industry
Industrially, these compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals due to their diverse biological activities.
Mechanism of Action
The mechanism of action of butanoic acid, 4-((1,7-dihydro-5-(4-methylphenyl)-7-phenyl(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)amino)-4-oxo- involves its interaction with specific molecular targets and pathways. For example, as a calcium channel modulator, it may influence calcium ion flow in cells, affecting various physiological processes . Its antifungal and antibacterial activities are likely due to its ability to disrupt cell membranes or interfere with essential cellular functions .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: This compound shares the triazolopyrimidine core structure and exhibits similar biological activities.
[1,2,4]Triazolo[4,3-a]pyrimidine: Another related compound with a different annulation pattern but similar properties.
Uniqueness
Butanoic acid, 4-((1,7-dihydro-5-(4-methylphenyl)-7-phenyl(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)amino)-4-oxo- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other triazolopyrimidine derivatives .
Properties
CAS No. |
171088-80-5 |
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Molecular Formula |
C22H21N5O3 |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
4-[[5-(4-methylphenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H21N5O3/c1-14-7-9-15(10-8-14)17-13-18(16-5-3-2-4-6-16)27-22(23-17)25-21(26-27)24-19(28)11-12-20(29)30/h2-10,13,18H,11-12H2,1H3,(H,29,30)(H2,23,24,25,26,28) |
InChI Key |
HXPLWFXSCNHFLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(N3C(=NC(=N3)NC(=O)CCC(=O)O)N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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